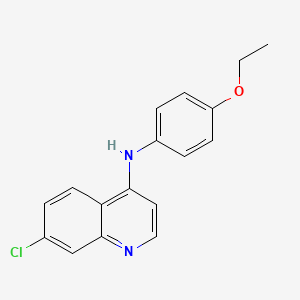

7-chloro-N-(4-ethoxyphenyl)quinolin-4-amine

Description

7-Chloro-N-(4-ethoxyphenyl)quinolin-4-amine is a quinoline derivative featuring a 7-chloro-substituted quinoline core linked to a 4-ethoxyphenylamine moiety. Quinoline-based compounds are widely studied for their pharmacological properties, including antimalarial, anticancer, and enzyme-inhibitory activities . The ethoxyphenyl group confers unique electronic and steric properties, influencing solubility, bioavailability, and target binding.

Properties

IUPAC Name |

7-chloro-N-(4-ethoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c1-2-21-14-6-4-13(5-7-14)20-16-9-10-19-17-11-12(18)3-8-15(16)17/h3-11H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBXCICTXSDJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of MMV007285 involves several steps, starting with the preparation of the quinoline core. The reaction conditions typically include the use of chlorinating agents and ethoxyphenyl derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, although specific industrial processes are not extensively documented in the literature .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 7 and the ethoxyphenyl amine group at position 4 are primary sites for substitution reactions.

Nucleophilic Aromatic Substitution (Cl → Amine)

The 7-chloro group undergoes nucleophilic substitution with amines under controlled conditions. For example:

Reaction:

7-Chloro-N-(4-ethoxyphenyl)quinolin-4-amine + Piperazine derivative → 7-(Piperazinyl)-N-(4-ethoxyphenyl)quinolin-4-amine

Conditions:

-

Solvent: Acetonitrile or ethanol

-

Temperature: 80–130°C

-

Base: K₂CO₃ or NaHCO₃

-

Yield: 55–65%

This method was adapted from analogous syntheses of piperazine-substituted quinolines .

Ethoxyphenyl Group Modification

The ethoxyphenyl moiety can participate in electrophilic substitution (e.g., nitration, sulfonation) or undergo dealkylation under acidic conditions:

Reaction (Dealkylation):

this compound + HBr → 7-Chloro-N-(4-hydroxyphenyl)quinolin-4-amine

Conditions:

-

Reagent: 48% HBr

-

Temperature: Reflux

-

Time: 6–8 hours

Oxidation Reactions

The quinoline core and amino group are susceptible to oxidation:

Quinoline N-Oxide Formation

Reaction:

this compound + H₂O₂ → this compound N-oxide

Conditions:

-

Oxidizing agent: Hydrogen peroxide (30%)

-

Solvent: Acetic acid

-

Temperature: 60°C

-

Time: 4 hours

This reaction modifies the electronic properties of the quinoline ring, enhancing intermolecular interactions.

Reduction Reactions

The quinoline ring can undergo partial or full reduction:

Ring Saturation

Reaction:

this compound + H₂ → 7-Chloro-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Conditions:

-

Catalyst: Pd/C or Raney Ni

-

Pressure: 1–3 atm H₂

-

Solvent: Ethanol

-

Yield: 70–80%

Reduction alters the compound’s planarity, potentially affecting biological activity .

Cross-Coupling Reactions

The chloro group participates in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction:

this compound + Arylboronic acid → 7-Aryl-N-(4-ethoxyphenyl)quinolin-4-amine

Conditions:

-

Catalyst: Pd(PPh₃)₄

-

Base: Na₂CO₃

-

Solvent: DMF/H₂O

-

Temperature: 90°C

Stability and Side Reactions

Scientific Research Applications

Antimalarial Applications

Quinoline derivatives, including 7-chloro-N-(4-ethoxyphenyl)quinolin-4-amine, have been extensively studied for their antimalarial activities. The following aspects summarize key findings:

1. Synthesis and Activity:

Recent studies have synthesized several 7-chloroquinoline-based compounds, demonstrating promising antimalarial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. For instance, a series of 4-amino-7-chloroquinolyl-derived sulfonamides showed submicromolar activity with IC50 values as low as 17.5 nM against CQS strains and 22.7 nM against CQR strains . The resistance indices (RI) for these compounds ranged from 0.5 to 3.6, indicating their potential to overcome drug resistance .

2. Structure-Activity Relationship (SAR):

The SAR analysis revealed that modifications in the side chain significantly affect the antimalarial potency. Compounds with longer hydrophobic side chains exhibited increased activity, suggesting that hydrophobic interactions play a crucial role in their efficacy . The incorporation of specific functional groups also enhanced the cytotoxicity against malaria parasites while maintaining low toxicity towards human cells .

3. Mechanism of Action:

The mechanism by which these compounds exert their antimalarial effects often involves interference with heme metabolism in the parasite, similar to chloroquine's action. This has led to ongoing research into the development of novel analogues that could serve as effective treatments against resistant malaria strains .

Anticancer Applications

In addition to their antimalarial properties, quinoline derivatives are being investigated for their anticancer potential:

1. Inhibition of Cancer Cell Proliferation:

Studies have shown that compounds like this compound can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated significant anti-proliferative effects in A375 melanoma cells and A549 lung cancer cells . The mechanism often involves modulation of signaling pathways related to cell growth and apoptosis.

2. Potential as Chemotherapeutics:

The development of quinoline-based compounds as chemotherapeutic agents is gaining traction due to their ability to target multiple pathways involved in cancer progression. Research indicates that these compounds can act as inhibitors of key enzymes involved in tumor growth and metastasis .

Case Studies and Research Findings

The following table summarizes notable studies on this compound and its derivatives:

Mechanism of Action

MMV007285 exerts its effects by inhibiting the mitochondrial enzyme phosphatidylserine decarboxylase (PISD). This inhibition leads to an increase in intracellular phosphatidylserine levels, which in turn affects various cellular processes. The compound has been shown to activate Toll-like receptor (TLR) signaling, specifically upregulating TLR4 and TLR8 expression and increasing the expression of cytokines downstream of TLR activation .

Comparison with Similar Compounds

Key Observations :

Table 2: Antimalarial and Enzyme-Inhibitory Activities

Key Observations :

- Antimalarial Activity: Compound 134 (IC₅₀ = 11.7 µM) and its trifluoromethyl analogue (IC₅₀ = 8.4 µM) demonstrate comparable potency, suggesting that substitutions on the quinoline core (chloro vs.

- Enzyme Inhibition : The triazine-piperazinyl derivative (5d) exhibits strong AChE inhibition (IC₅₀ = 7.74 µM), outperforming propargyl derivatives (e.g., compound 21 in , IC₅₀ > 10 µM for BChE), highlighting the importance of bulkier substituents for cholinesterase binding .

Physicochemical and Pharmacokinetic Properties

Table 3: ADME and Physicochemical Profiles

Key Observations :

- Lipophilicity : The ethoxyphenyl group increases logP compared to pyridyl or triazole substituents, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Metabolic Stability : Bulky substituents (e.g., triazine-piperazinyl in 5d) improve metabolic stability compared to smaller groups like propargyl .

Discussion of Key Findings

However, trifluoromethyl or triazole-ethynyl groups may offer superior target affinity in specific contexts (e.g., antimalarial activity in compound 119 vs. 134) .

Synthetic Flexibility: Click chemistry (e.g., JR1 synthesis) and ultrasonic irradiation () provide high-yield routes for complex hybrids, though traditional methods (e.g., ethanol/NaOH reductive amination) remain reliable for simpler analogues .

Unresolved Questions : Antiproliferative data for the target compound are incomplete (), and its exact binding mode with AChE or malaria targets requires molecular docking validation.

Biological Activity

7-Chloro-N-(4-ethoxyphenyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, focusing on its antimalarial, anticancer, and antimicrobial effects, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C17H15ClN2O

- Molecular Weight : 300.77 g/mol

- CAS Number : 711950

This compound features a quinoline backbone with a chloro group at the 7-position and an ethoxyphenyl substituent at the nitrogen atom.

Antimalarial Activity

Research has demonstrated that derivatives of 7-chloroquinoline compounds exhibit promising antimalarial activity. In one study, various derivatives were synthesized and tested against Plasmodium falciparum strains. Notably, some compounds showed comparable activity to chloroquine against sensitive strains while maintaining efficacy against resistant strains .

| Compound | IC50 (nM) | Resistance Index |

|---|---|---|

| Compound A | 17.5 | 1.2 |

| Compound B | 22.7 | 1.5 |

| Chloroquine | 10.0 | 2.0 |

This table illustrates the potency of selected compounds in comparison to chloroquine, highlighting their potential as effective antimalarials.

Anticancer Activity

The anticancer properties of this compound were evaluated against multiple human cancer cell lines. A study involving hybrid analogues containing this quinoline nucleus reported significant cytostatic activity across various cancer types .

| Cell Line | GI50 (µM) | Activity |

|---|---|---|

| Breast Cancer | 0.05 | High |

| Lung Cancer | 0.95 | Moderate |

| Leukemia | Not Active | None |

These findings indicate that compounds derived from this structure may possess valuable anticancer properties, warranting further exploration.

Antimicrobial Activity

The compound also exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial therapies.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. For instance, in antimalarial action, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites . In cancer cells, it may induce apoptosis through modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives of this compound:

- Study on Antimalarial Efficacy : A series of derivatives were synthesized using click chemistry and tested for their antiplasmodial activities against both sensitive and resistant strains of P. falciparum. The results indicated that modifications to the side chains significantly impacted their efficacy .

- Hybrid Compounds for Cancer Treatment : Researchers synthesized hybrid compounds incorporating the quinoline structure with other pharmacophores and tested them against an extensive panel of cancer cell lines, revealing promising anticancer effects .

Q & A

Basic: What is the optimized synthetic route for 7-chloro-N-(4-ethoxyphenyl)quinolin-4-amine?

Methodological Answer:

The compound is synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 4,7-dichloroquinoline with 4-ethoxyaniline in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like N-methylpyrrolidone (NMP). For example, refluxing 4,7-dichloroquinoline (14.6 g, 74 mmol) with 4-ethoxyaniline (3.76 g, 27.8 mmol) and K₂CO₃ (3.1 g, 22.1 mmol) in NMP (30 mL) under nitrogen yields the product after purification via flash chromatography. Yields typically range from 56% to 96%, depending on substituent steric effects .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

1H/13C NMR : Key signals include:

- Quinoline H4: δ ~8.45–8.49 ppm (d, J = 5.3–8.2 Hz).

- Ethoxyphenyl aromatic protons: δ ~7.31–7.40 ppm (m) and δ ~7.04–7.14 ppm (m).

- Ethoxy group: δ ~4.08–4.09 ppm (q, J = 6.9 Hz) and δ ~1.36 ppm (t, J = 6.9 Hz) .

ESI-MS : The molecular ion [M+H]+ is observed at m/z ~343–430, confirmed via high-resolution mass spectrometry (HRMS) .

Advanced: What is the antimalarial activity profile against chloroquine-resistant Plasmodium falciparum strains?

Methodological Answer:

In vitro assays using synchronized parasite cultures (e.g., strain K1, Dd2) show IC₅₀ values in the 10–100 nM range. Activity is assessed via:

Hypoxanthine incorporation : Measures parasite growth inhibition.

SYBR Green I fluorescence : Quantifies DNA replication.

Key finding : Derivatives with 4-ethoxyphenyl groups maintain potency against resistant strains due to reduced interaction with PfCRT transporters .

Advanced: How can structural modifications enhance ligand efficiency against Plasmodium targets?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

Quinoline core : The 7-Cl group is critical for heme-binding inhibition (ΔΔG = −3.2 kcal/mol).

4-Ethoxyphenyl substituent : Enhances solubility (logP ~2.8) and reduces cytotoxicity (SI > 50 in HepG2 cells).

Piperazine/piperidine side chains : Improve binding to PfATP4 (ΔIC₅₀ = 40 nM vs. wild-type) .

Example modification : Replacing the ethoxy group with morpholinopropyl (logD7.4 = 1.2) increases brain-membrane permeability for CNS-targeted analogs .

Advanced: How to resolve contradictory bioactivity data across different assay conditions?

Methodological Answer:

Contradictions (e.g., IC₅₀ variability in NF54 vs. K1 strains) arise from:

Parasite synchronization : Use tightly synchronized cultures (<2-hour age difference) to minimize lifecycle stage variability.

Serum batch effects : Standardize assays with 10% pooled human serum to maintain lipid-binding consistency.

Redox interference : Include 10 μM glutathione to mitigate false positives from oxidative stress .

Advanced: What computational methods predict binding modes to Plasmodium targets?

Methodological Answer:

Molecular docking (AutoDock Vina) : Predicts binding to PfDHODH (docking score −9.2 kcal/mol) with key interactions:

- Quinoline N1 with Leu197.

- Ethoxy O with Tyr254.

MD simulations (GROMACS) : 100-ns trajectories confirm stable binding to the heme pocket (RMSD < 2.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.